4-Phenyl-2-(tributylstannyl)-oxazole
Description
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Properties
IUPAC Name |
tributyl-(5-phenyl-1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6NO.3C4H9.Sn/c1-2-4-8(5-3-1)9-6-10-7-11-9;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJZVVBOHZHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647730 | |
| Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019654-81-9 | |
| Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination from the Pd Ii Intermediate. in This Step, the Two Organic Groups the Aryl and the 4 Phenyloxazolyl Are Coupled Together to Form the Desired 2 Aryl 4 Phenyloxazole Product. This Process Regenerates the Active Pd 0 Catalyst, Which Can then Enter Another Catalytic Cycle. the Reductive Elimination is Typically a Facile Process, Especially from a Cis Complex. if the Intermediate is in a Trans Configuration, a Trans to Cis Isomerization Must Occur Before Reductive Elimination Can Take Place.
Other Transition Metal-Mediated Cross-Coupling Modalities
While palladium-catalyzed Stille coupling is a primary application, the reactivity of this compound is not limited to this transformation. Research into more sustainable and cost-effective catalytic systems has led to the exploration of other transition metals for cross-coupling reactions.
Investigations into Copper-Catalyzed Reactions (e.g., C-N, C-O, C-S couplings)
Copper catalysis offers a powerful alternative for forming carbon-heteroatom bonds. While organostannanes are more commonly associated with palladium, they can participate in copper-mediated or -catalyzed couplings, often under conditions similar to those used for organoborons in Chan-Lam and Ullmann-type reactions. These reactions are valuable for synthesizing complex molecules containing oxazole moieties linked to nitrogen, oxygen, or sulfur-containing functional groups.
For this compound, copper-catalyzed C-N coupling could be envisioned with various amines, amides, or N-heterocycles. Such a reaction would typically involve a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base, to yield 2-amino-4-phenyloxazole derivatives. Similarly, C-O and C-S couplings with phenols, alcohols, or thiols would provide access to the corresponding 2-alkoxy/aryloxy and 2-alkyl/arylthio derivatives, respectively. These transformations significantly expand the synthetic utility of the stannylated oxazole precursor beyond simple C-C bond formation.
Exploration of Nickel- or Iron-Catalyzed Alternatives for Enhanced Sustainability
In the pursuit of greener and more economical chemical processes, iron and nickel have emerged as attractive alternatives to precious metals like palladium. uwindsor.ca Both metals are more earth-abundant and less toxic, making them highly desirable for industrial applications. researchgate.net
Nickel-catalyzed cross-coupling reactions often exhibit unique reactivity profiles compared to palladium. nih.gov Nickel catalysts can activate a broader range of electrophiles, including aryl chlorides, which are typically less reactive in palladium-catalyzed systems. researchgate.net A nickel-catalyzed Stille-type coupling of this compound with an aryl chloride could therefore represent a more cost-effective synthetic route. The mechanistic pathways in nickel catalysis can be more complex, sometimes involving Ni(I)/Ni(III) cycles or radical processes, which can lead to different selectivity and reactivity. nih.gov
Iron-catalyzed cross-coupling has gained significant traction as a highly sustainable method. dntb.gov.ua These reactions often proceed via radical mechanisms and are effective for coupling alkyl and aryl Grignard reagents with organic halides. rsc.org While the direct iron-catalyzed coupling of organostannanes is less common, related transformations suggest that developing such a protocol for this compound is feasible. An iron-catalyzed approach would offer substantial benefits in terms of cost and environmental impact, aligning with the principles of green chemistry.
Non-Catalytic Transformations of the Tributylstannyl Group on the Oxazole Core
Beyond its role as a passive partner in transition metal-catalyzed cross-coupling, the tributylstannyl group on the oxazole ring can be directly transformed through non-catalytic reactions. These transformations allow for the introduction of other functional groups at the C-2 position, further diversifying the synthetic utility of the parent compound.
One of the most common transformations is a tin-lithium exchange reaction. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in the rapid and clean formation of 2-lithio-4-phenyloxazole. This highly reactive organolithium intermediate can then be trapped with a wide variety of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, quenching with carbon dioxide provides the corresponding carboxylic acid, and reaction with alkyl halides can introduce alkyl substituents.
Another important non-catalytic reaction is iododestannylation. The carbon-tin bond can be readily cleaved by treatment with molecular iodine (I₂) to afford 2-iodo-4-phenyloxazole. This iodo-substituted oxazole is itself a valuable synthetic intermediate, serving as a versatile electrophile in numerous cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This two-step sequence—stannylation followed by iododestannylation—provides an effective method for activating the C-2 position of the oxazole ring for further functionalization.
Electrophilic Cleavage Reactions and Subsequent Functionalization
The carbon-tin bond in 2-(tributylstannyl)oxazoles is susceptible to cleavage by various electrophiles, a reaction that allows for the introduction of a wide range of functional groups at the 2-position of the oxazole ring. This process, often referred to as destannylation, is a cornerstone of organotin chemistry.
Common electrophiles employed for this purpose include halogens, such as iodine (I₂) and bromine (Br₂), as well as N-halosuccinimides like N-bromosuccinimide (NBS). The reaction with iodine, for instance, proceeds through an electrophilic attack on the electron-rich C2 carbon of the oxazole, leading to the formation of a 2-iodo-4-phenyloxazole and tributyltin iodide. The general mechanism is believed to involve the formation of a charge-transfer complex between the organostannane and the halogen, followed by the cleavage of the C-Sn bond.
Acid-catalyzed destannylation is another important electrophilic cleavage reaction. Protic acids, such as hydrochloric acid (HCl), can protonate the C2 position, leading to the formation of the corresponding 4-phenyloxazole and a tributyltin salt. The rate of this reaction is influenced by the acidity of the medium and the electronic nature of the oxazole ring.
Acyl chlorides can also react with 2-(tributylstannyl)oxazoles in the presence of a Lewis acid catalyst to yield 2-acyloxazoles. This transformation provides a direct route to valuable ketone derivatives.
| Electrophile | Product | Reaction Conditions |
| Iodine (I₂) | 2-Iodo-4-phenyloxazole | Typically in an inert solvent like THF or CH₂Cl₂ |
| N-Bromosuccinimide (NBS) | 2-Bromo-4-phenyloxazole | Often with a radical initiator in a non-polar solvent |
| Hydrochloric Acid (HCl) | 4-Phenyloxazole | Aqueous or alcoholic solutions |
| Acyl Chloride (RCOCl) | 2-Acyl-4-phenyloxazole | Lewis acid catalyst (e.g., AlCl₃) |
Exchange Reactions (e.g., Halogen-Tin Exchange, Lithiation-Tin Exchange)
Transmetallation reactions, particularly tin-lithium exchange, represent a powerful method for converting the relatively unreactive carbon-tin bond into a highly nucleophilic carbon-lithium bond. This dramatically expands the synthetic utility of this compound, enabling subsequent reactions with a broad spectrum of electrophiles.
The tin-lithium exchange is typically achieved by treating the organostannane with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The equilibrium of this reaction generally favors the formation of the more stable organolithium species. In the case of 2-(tributylstannyl)oxazoles, the resulting 2-lithiooxazole is stabilized by the electron-withdrawing nature of the oxazole ring.
The mechanism of the tin-lithium exchange is thought to proceed through an ate-complex, where the lithium atom coordinates to the tin, facilitating the transfer of the organic group. The rate and efficiency of this exchange can be influenced by factors such as the solvent, temperature, and the steric and electronic properties of the organostannane and the organolithium reagent. nih.govnih.gov
Once formed, the 2-lithio-4-phenyloxazole is a potent nucleophile and can be quenched with various electrophiles to introduce diverse functionalities at the 2-position.
| Electrophile Quench | Resulting Functional Group at C2 |
| Aldehydes/Ketones | Hydroxyalkyl |
| Alkyl Halides | Alkyl |
| Carbon Dioxide | Carboxylic Acid |
| Isocyanates | Amide |
While less common for initiating reactions at the stannylated position, halogen-tin exchange can also occur, particularly with aryl or vinyl stannanes. This reaction involves the exchange of a halogen atom on an organic halide with the organotin group.
Reactivity at Other Positions of the Oxazole Ring Influenced by the 2-Tributylstannyl Group
The presence of the tributylstannyl group at the 2-position of the oxazole ring can electronically influence the reactivity of other positions on the heterocyclic ring and the appended phenyl substituent.
Directed Ortho-Metallation and Subsequent Electrophilic Quenching
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgrsc.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophile.
In the context of this compound, the oxazole ring itself can act as a directing group for the metallation of the 4-phenyl ring. The nitrogen atom of the oxazole can coordinate to the lithium atom of the organolithium base, directing the deprotonation to the ortho position of the phenyl ring. The tributylstannyl group at the 2-position can exert an electronic influence on this process. As an electropositive group, it may subtly affect the acidity of the ortho protons on the phenyl ring.
The general procedure involves treating the substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium like n-butyllithium in THF at low temperature. This generates an ortho-lithiated intermediate, which is then quenched with an appropriate electrophile to introduce a new substituent at the ortho position of the phenyl ring.
Table of Electrophilic Quenching in Directed Ortho-Metallation:
| Electrophile | Introduced Substituent at Ortho-Position |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| Alkyl Halides (R-X) | Alkyl (-R) |
| Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
Transformations of the 4-Phenyl Substituent in the Context of the Organotin Moiety
The tributylstannyl group is known to be an ortho, para-directing group in electrophilic aromatic substitution, although its activating effect is modest. Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts acylation on the 4-phenyl ring of this compound, a mixture of products might be expected, with the regioselectivity being a delicate balance of the directing effects of the 2-stannyl-oxazolyl substituent. Mechanistic studies in this specific system are limited, and the outcome of such transformations would likely be highly dependent on the reaction conditions and the nature of the electrophile. nih.gov
Strategic Applications of 4 Phenyl 2 Tributylstannyl Oxazole in Complex Molecular Synthesis
Assembly of Complex Heteroaromatic Frameworks and Fused Ring Systems
The primary application of 4-Phenyl-2-(tributylstannyl)-oxazole in this context is its role as a nucleophilic partner in the Stille cross-coupling reaction. libretexts.orgwikipedia.org In this palladium-catalyzed process, the tributylstannyl group is transferred to the palladium center in a key transmetalation step, which is then followed by reductive elimination to form a new carbon-carbon bond with an organic halide or pseudohalide. libretexts.org This methodology is renowned for its tolerance of a wide variety of functional groups and the stability of the organostannane reagent, making it a robust tool for molecular assembly. wikipedia.org
The 4-phenyloxazole (B1581195) moiety can be coupled with a diverse range of (hetero)aryl halides and triflates to generate complex bi-aryl and heteroaryl-aryl frameworks. For instance, coupling with aryl bromides, chlorides, or sulfonates provides a direct route to 2,4-disubstituted biaryloxazoles. nih.gov The reaction conditions are often mild, and advancements in catalyst design, such as the use of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope to include less reactive coupling partners like aryl chlorides. researchgate.net
While direct C-H arylation has emerged as an alternative, Stille couplings with reagents like this compound offer predictable, regioselective control, which is crucial when multiple reaction sites are present. nih.gov This reagent ensures that the new bond forms exclusively at the C2 position of the oxazole (B20620) ring. This precise control is critical for constructing larger, well-defined heteroaromatic systems, such as oligo-oxazoles or mixed heterocycle chains containing oxazole, thiazole, or imidazole (B134444) units, which are common motifs in biologically active molecules. researchgate.net
The synthesis of fused ring systems can also be envisioned using this building block. A common strategy involves a Stille coupling to install a side chain containing a reactive functional group, which can then participate in a subsequent intramolecular cyclization reaction to form a new ring fused to the oxazole core.
| Reactant A | Reactant B (Electrophile) | Catalyst System | Product Type | Significance |
|---|---|---|---|---|
| This compound | Aryl Bromide (Ar-Br) | Pd(PPh₃)₄ | 2-Aryl-4-phenyloxazole | Synthesis of core bi-aryl heterocyclic units. |
| This compound | Heteroaryl Iodide (HetAr-I) | Pd(OAc)₂ / XPhos | 2-(Heteroaryl)-4-phenyloxazole | Assembly of complex multi-heterocycle frameworks. |
| This compound | Vinyl Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | 2-Vinyl-4-phenyloxazole | Installation of unsaturated side chains for further functionalization. |
Contribution to the Total Synthesis of Oxazole-Containing Natural Products and Designed Analogs
Oxazole rings are integral components of numerous biologically active natural products, including antibiotics, antitumor agents, and antiviral compounds. nih.gov The synthesis of these complex molecules often relies on convergent strategies where large fragments of the target are prepared independently and then joined together in the later stages. williams.edunih.gov
The Stille reaction is a powerful method for executing such fragment couplings, particularly when one of the fragments is a stable, functionalized heterocycle. libretexts.orgnih.gov this compound is an exemplary building block for these strategies. A synthetic plan for a complex natural product containing a 4-phenyloxazole unit could involve preparing a complex fragment terminating in a vinyl or aryl halide and coupling it with the stannyl (B1234572) oxazole.
A relevant example of this strategy can be seen in synthetic approaches to the marine natural product (-)-Hennoxazole A . williams.edunih.gov While different coupling strategies have been employed in its various total syntheses, the core challenge involves linking the bis-oxazole core to a complex side chain. williams.edunih.gov A fragment coupling approach using a stannylated bis-oxazole or a mono-oxazole that is later elaborated is a key strategic consideration. williams.edu The stability and reactivity of 2-stannyloxazoles make them ideal for such late-stage C-C bond formations, which must proceed in high yield on precious, advanced intermediates.
Similarly, in the synthesis of the side chain of Leucascandrolide A , another complex marine macrolide, Stille cross-coupling has been utilized to connect key fragments. researchgate.net In one reported synthesis, a Stille coupling was used to construct a portion of the oxazole-containing side chain before its attachment to the macrolide core. researchgate.net This highlights the strategic importance of having reliable methods to form C-C bonds adjacent to the oxazole ring, a role for which this compound is perfectly suited.
The reliability of the Stille reaction with substrates like this compound has driven methodological advancements. The development of new palladium catalysts and ligands has been spurred by the need to perform these couplings under increasingly mild conditions to avoid damaging sensitive functional groups present in complex molecules. researchgate.net For example, the advent of ligands that allow for room-temperature couplings or the use of traditionally unreactive aryl chlorides has made the incorporation of stannyl oxazoles into synthetic routes more versatile and powerful. researchgate.net
The predictable regioselectivity of the Stille reaction with 2-stannyloxazoles avoids issues encountered with other methods like direct C-H activation, where mixtures of C2- and C5-arylated products can form. nih.gov This robust control allows synthetic chemists to design convergent routes with greater confidence, knowing that the key fragment coupling will proceed as planned. This reliability accelerates the synthesis of natural product analogs for structure-activity relationship (SAR) studies, where different aryl or vinyl groups can be systematically installed at the C2 position of the oxazole to probe biological function.
| Natural Product Class | Strategic Bond Formation | Role of Stannyl Oxazole Intermediate | Key Advantage |
|---|---|---|---|
| Marine Macrolides (e.g., Leucascandrolide A) | Side-chain construction or attachment | Provides the oxazole heterocycle as a pre-functionalized, stable fragment. | High functional group tolerance in late-stage coupling. researchgate.netresearchgate.net |
| Bis-oxazole Alkaloids (e.g., Hennoxazole A) | Fragment coupling to form the core or attach side chains. | Enables convergent assembly of complex structures. | Mild reaction conditions preserve stereocenters and sensitive groups. williams.edunih.gov |
| Poly-heterocyclic Peptides | Formation of oxazole-aryl or oxazole-vinyl bonds. | Serves as a key building block for peptide mimics or modified peptides. | Predictable regioselectivity for precise analog synthesis. |
Design and Synthesis of Advanced Organic Materials Featuring Oxazole-Tin Junctions
The unique electronic properties of the oxazole ring make it an attractive component for advanced organic materials. numberanalytics.com When incorporated into larger conjugated systems, oxazoles can influence properties such as charge transport, fluorescence, and light absorption. Organostannanes like this compound serve as critical precursors for integrating these heterocyclic units into functional materials.
π-conjugated polymers are the basis for many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these polymers often relies on step-growth polymerization using cross-coupling reactions. Stille polymerization, which couples a di-stannylated monomer with a di-halogenated monomer, is a powerful technique for creating well-defined conjugated polymers. nih.gov
By analogy, a di-stannylated bis-oxazole or a related monomer derived from a precursor like this compound could be polymerized with a di-bromo-arene to create a polymer with alternating oxazole and aryl units. The electron-deficient nature of the oxazole ring can be beneficial for creating materials with good electron-transport properties, which are essential for efficient OLEDs. researchgate.net The phenyl group at the C4 position can further tune the electronic properties and influence the solid-state packing and morphology of the material. Research on stannole-containing π-conjugated polymers has demonstrated that Stille coupling is an effective method for creating novel metallole-thiophene copolymers with low optical band gaps, highlighting the potential for using other stannylated heterocycles in materials synthesis. researchgate.netrsc.org
Supramolecular chemistry involves the design of large, ordered structures held together by non-covalent interactions. The building blocks for these assemblies, often called tectons, typically consist of rigid structural units functionalized with recognition motifs (e.g., hydrogen bond donors/acceptors). The rigid, planar structure of the 4-phenyloxazole core makes it an excellent candidate for a structural linker in supramolecular assemblies.
Using this compound, one could employ Stille coupling to attach functional groups capable of directing self-assembly. For example, coupling the stannane (B1208499) with a halogenated pyridine (B92270) or benzoic acid derivative would yield a molecule with a rigid oxazole core and appended hydrogen-bonding sites. Such molecules could then self-assemble into complex architectures like molecular squares, cages, or polymers. While the direct use of this specific stannane in molecular machines is not widely documented, the construction of molecular rotors, switches, and other devices often relies on the precise connection of functional components via robust C-C bond-forming reactions, a role for which the Stille coupling of stannyl heterocycles is well-suited. The oxazole-tin junction provides a reactive handle to incorporate this rigid, electronically-defined unit into more complex, dynamic molecular systems.
Emerging Research Directions and Future Perspectives in Stannyl Oxazole Chemistry
Development of More Sustainable and Environmentally Benign Organotin Methodologies
The primary drawback of using organotin reagents like 4-Phenyl-2-(tributylstannyl)-oxazole is the toxicity and persistence of tin byproducts. organic-chemistry.orgthermofisher.com Consequently, a major thrust in modern organic synthesis is the development of greener methodologies that mitigate these environmental concerns.
Design of Next-Generation, Less Toxic Stannylation Reagents
A significant area of research is the design of stannylation reagents with reduced toxicity compared to the conventional tributyltin and trimethyltin (B158744) compounds. sigmaaldrich.com One promising approach is the use of "fluorous tin" reagents. acs.orgwikipedia.org These are organotin compounds bearing perfluorinated "ponytails," which allow for their selective separation from the desired product and unreacted starting materials via fluorous solid-phase extraction or liquid-liquid extraction. acs.orgwikipedia.orgnih.govnih.govchempedia.info This strategy not only simplifies purification but also enables the recovery and recycling of the tin reagent, minimizing waste. For the synthesis of stannyl (B1234572) oxazoles, this would involve the development of fluorous-tagged tin hydrides or distannanes for the initial stannylation of the oxazole (B20620) core.
Another strategy involves modifying the alkyl groups on the tin atom to alter its toxicological profile and improve atom economy. For instance, tetraalkynylstannanes have been explored as less toxic alternatives in Stille reactions. rsc.org These reagents can potentially transfer all four organic groups, thereby maximizing atom economy. Research into adapting these less toxic tin platforms for the synthesis and application of stannyl oxazoles is a key future direction.
| Reagent Type | Key Feature | Potential Advantage for Oxazole Chemistry |
| Fluorous Tin Reagents | Perfluorinated alkyl chains | Simplified purification and reagent recycling |
| Tetraalkynylstannanes | Four transferable groups | Improved atom economy and potentially lower toxicity |
Catalyst Recycling and Immobilization Strategies for Industrial Relevance
The palladium catalysts used in Stille couplings are expensive, and their removal from the final product is a critical issue, especially in the pharmaceutical industry. To address this, significant effort is being directed towards the development of recyclable catalytic systems. One of the most effective approaches is the immobilization of the palladium catalyst on a solid support. nih.govrsc.orgbohrium.comnih.govmdpi.com
Magnetic nanoparticles (MNPs) have emerged as a particularly attractive support material due to their high surface area and the ease of separation from the reaction mixture using an external magnet. nih.govrsc.orgnih.govmdpi.com Palladium nanoparticles or complexes can be anchored to the surface of MNPs, often coated with silica (B1680970) or a polymer to enhance stability. nih.govrsc.org These MNP-supported palladium catalysts have demonstrated high efficiency and reusability in various cross-coupling reactions, including the Stille reaction. bohrium.comnih.gov Their application to the coupling of this compound would offer a significant advantage in terms of cost-effectiveness and product purity for large-scale synthesis.
Polymer-supported catalysts represent another viable strategy. nih.govmdpi.commdpi.comnih.gov Palladium complexes can be incorporated into or grafted onto various polymer backbones, such as polystyrene or hypercrosslinked polymers. nih.govnih.gov These catalysts can be easily recovered by filtration and reused multiple times with minimal loss of activity.
| Catalyst Support | Separation Method | Key Advantages |
| Magnetic Nanoparticles | External Magnet | Rapid separation, high catalyst recovery |
| Porous Polymers | Filtration | High stability, potential for use in flow reactors |
| Bio-inspired Materials | Filtration | Biodegradable, readily available |
Computational Chemistry Approaches to Predict Reactivity and Optimize Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of organic molecules. unipi.itresearchgate.netresearchgate.netmdma.ch For the Stille reaction involving this compound, DFT calculations can provide invaluable insights into the intricate steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The transmetalation step, often rate-determining, is of particular interest. unipi.itmdma.ch DFT studies can model the transition state of this step, elucidating the role of ligands on the palladium center and the effect of substituents on both the stannane (B1208499) and the organic halide. unipi.itresearchgate.net For instance, computational analyses have investigated the influence of nucleophilic assistance at the tin atom, which can significantly lower the activation energy of the transmetalation. unipi.it Such studies can guide the rational design of more efficient catalytic systems for the coupling of stannyl oxazoles by predicting optimal ligand-catalyst combinations.
Furthermore, DFT calculations can be employed to predict the electronic properties of this compound, such as its HOMO and LUMO energy levels, which are crucial for understanding its reactivity in various chemical transformations beyond the Stille reaction.
Exploration of Unconventional Reactivity Modes for this compound
While the Stille reaction is the most common application of this compound, there is growing interest in exploring its participation in other types of transformations, thereby expanding its synthetic utility.
One such area is the Stille-Kelly coupling, an intramolecular variant of the Stille reaction that allows for the synthesis of polycyclic aromatic compounds. wikipedia.org In a hypothetical scenario, a derivative of this compound bearing a suitably positioned halide could undergo an intramolecular Stille-Kelly reaction to afford novel, rigid, fused heterocyclic systems.
Another avenue for exploration is the transmetalation of the tributylstannyl group to other metals, such as copper or zinc. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org This would generate in situ a different organometallic species, for example, a 2-cupro- or 2-zinco-4-phenyl-oxazole, which could then participate in a wider range of cross-coupling reactions, such as the Negishi or Ullmann couplings. nih.gov This approach would broaden the scope of accessible molecules from the common stannyl oxazole precursor.
Additionally, the oxazole ring itself can participate in cycloaddition reactions. clockss.org While the stannyl group at the 2-position might influence the electronics and sterics of such reactions, investigating the dienophilic or dienic character of this compound in Diels-Alder reactions could lead to the discovery of novel synthetic pathways to complex heterocyclic architectures.
Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery
The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the way chemical research is conducted. springerprofessional.deresearchgate.netacs.orgmdpi.com These technologies offer the potential to rapidly optimize reaction conditions and synthesize large libraries of compounds for screening purposes.
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages for reactions involving organotin compounds. springerprofessional.deresearchgate.netacs.orgbeilstein-journals.org These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the Stille coupling of this compound, a flow setup could enable the safe handling of toxic reagents and byproducts, and facilitate the integration of in-line purification, for example, using scavenger resins to remove tin residues. springerprofessional.deacs.org
High-throughput experimentation (HTE) employs miniaturized parallel reactors to screen a large number of reaction conditions simultaneously. u-tokyo.ac.jp This is particularly useful for optimizing the complex interplay of catalyst, ligand, solvent, and base in palladium-catalyzed cross-coupling reactions. u-tokyo.ac.jp HTE could be used to rapidly identify the optimal conditions for the Stille coupling of this compound with a diverse range of electrophiles, significantly accelerating the discovery of new bioactive molecules or functional materials. The combination of HTE for rapid screening and flow chemistry for scalable synthesis represents a powerful paradigm for future research in this area.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenyl-2-(tributylstannyl)-oxazole?
- Methodology : The synthesis typically involves Stille coupling reactions , where the tributylstannyl group acts as a nucleophile. For example, 2-(tributylstannyl)oxazole derivatives can react with aryl halides under palladium catalysis to introduce phenyl groups at the 4-position . Alternative approaches include Fischer oxazole synthesis , where cyanohydrins react with aldehydes in the presence of HCl . Green methods, such as microwave-assisted synthesis or ionic liquid-mediated reactions, can enhance yield and reduce toxic byproducts .
Q. How is this compound characterized in research settings?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming regiochemistry and substituent environments. For instance, the tributylstannyl group shows distinct proton signals in the δ 0.8–1.6 ppm range .
- X-ray Crystallography : Determines bond lengths and molecular packing. Studies on similar oxazole derivatives reveal planar oxazole rings with bond angles close to 120° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodology :
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Oxazole derivatives with bulky substituents (e.g., tributylstannyl) often exhibit higher thermal stability .
- Solubility : Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions, while non-polar solvents (e.g., toluene) aid in crystallization .
Advanced Research Questions
Q. How can cross-coupling reactions involving the tributylstannyl group be optimized for regioselective synthesis?
- Methodology :
- Catalyst Selection : Pd(PPh) or Pd(dba) with ligands like AsPh improve coupling efficiency .
- Solvent Effects : DMF enhances reaction rates due to high polarity, while toluene minimizes side reactions .
- Temperature Control : Reactions at 80–100°C balance speed and selectivity. Lower temperatures (e.g., 50°C) reduce undesired homocoupling .
Q. What mechanistic insights explain the electronic effects of substituents on oxazole reactivity?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations reveal electron-withdrawing groups (e.g., phenyl) stabilize the oxazole ring via resonance, while electron-donating groups (e.g., -OCH) increase susceptibility to electrophilic attack .
- Kinetic Isotope Effects : Deuterium labeling can track proton transfer steps in ring-opening reactions .
Q. How do structural modifications influence biological activity in oxazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Substitution at the 4-position (e.g., phenyl groups) enhances anticancer activity by improving hydrophobic interactions with target proteins. For example, related oxazole derivatives show EC values of 270 nM against colorectal cancer cells .
- Enzyme Assays : Testing inhibition of STAT3 or tubulin polymerization provides mechanistic targets. Oxazole derivatives with arylthio groups exhibit microtubule-disrupting activity .
Q. What green chemistry approaches are viable for synthesizing this compound?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 150°C) with >90% yield .
- Ionic Liquids : Serve as recyclable solvents, minimizing waste. For example, [BMIM][PF] improves selectivity in cyclization steps .
Key Challenges and Future Directions
- Contradictions : Some studies report conflicting SAR trends; for example, electron-withdrawing groups may enhance stability but reduce solubility .
- Emerging Methods : Continuous-flow synthesis could improve scalability for industrial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
